
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one is an organic compound belonging to the class of fluoroenones. This compound is characterized by the presence of a fluorine atom attached to the enone moiety, which is conjugated with a naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one can be achieved through an Umpolung Morita-Baylis-Hillman reaction. This method involves the substitution of an enone-α-H with a fluorine atom in a single step. The reaction is carried out at room temperature using a HF-pyridine complex as the fluoride source . The general procedure involves the following steps:
- Dissolve 1-(Naphthalen-2-yl)prop-2-en-1-one in dry acetonitrile.
- Add DABCO under a nitrogen atmosphere and stir the mixture.
- Sequentially add 2-Iodosyl-1,3-dimethylbenzene and Py•9HF to the reaction mixture.
- Monitor the reaction by TLC and, upon completion, add triethylamine.
- Purify the crude residue by silica gel flash chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The enone moiety can participate in addition reactions with various reagents. Common reagents used in these reactions include HF-pyridine complex, DABCO, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with molecular targets through its enone and fluorine moieties. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one can be compared with other fluoroenones and chalcone derivatives. Similar compounds include:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.
(E)-3-Mesityl-1-(naphthalen-2-yl)prop-2-en-1-one: Another chalcone derivative with a different substitution pattern. The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
506437-50-9 |
---|---|
Molekularformel |
C13H9FO |
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
2-fluoro-1-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9FO/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H2 |
InChI-Schlüssel |
VXCBNCLKAVTLCO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)C1=CC=CC2=CC=CC=C21)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.